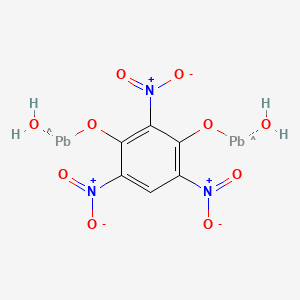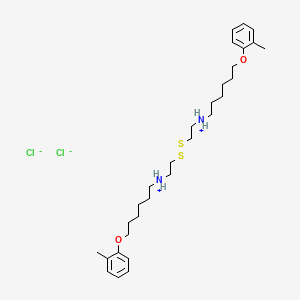
2,2'-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of thiourea and is characterized by the presence of two thiopseudourea groups connected by a p-phenylenedimethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride typically involves the reaction of thiourea with a bis(chloro-p-tolyl)ether. The reaction proceeds smoothly within a specific temperature range, resulting in the formation of the desired compound . The general reaction can be represented as follows:
Thiourea+Bis(chloro-p-tolyl)ether→2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopseudourea groups to thiourea or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiourea derivatives.
Aplicaciones Científicas De Investigación
2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride involves its interaction with molecular targets and pathways within biological systems. For example, it has been shown to inhibit the growth of certain bacteria by interfering with nucleic acid synthesis . The compound may also interact with other cellular components, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(1,3-Phenylenedimethylene)bis(2-thiopseudourea) hydrobromide
- 2,2’-(1,4-Phenylenedimethylene)bis(2-thiopseudourea) hydrobromide
- 2,2’-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea)
Uniqueness
2,2’-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
10465-18-6 |
|---|---|
Fórmula molecular |
C10H16Cl2N4S2 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
[4-(carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C10H14N4S2.2ClH/c11-9(12)15-5-7-1-2-8(4-3-7)6-16-10(13)14;;/h1-4H,5-6H2,(H3,11,12)(H3,13,14);2*1H |
Clave InChI |
DEUPPCUPAPJYGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC(=N)N)CSC(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)





